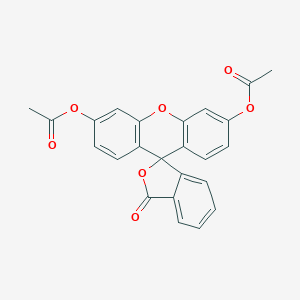

Fluorescein, diacetate

Descripción

Propiedades

IUPAC Name |

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHADEQDQBURGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060490 | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-09-8 | |

| Record name | Fluorescein, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 596-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL39R93PRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Fluorescein diacetate (FDA), also known as Diacetylfluorescein, primarily targets esterases in living cells. Esterases are enzymes that catalyze the hydrolysis of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.

Mode of Action

FDA is a non-fluorescent molecule that can permeate cell membranes. Once inside the cell, it interacts with esterases, which cleave the acetate groups from the FDA molecule. This enzymatic action converts FDA into fluorescein, a highly fluorescent compound. The fluorescence can be quantified using a spectrofluorometer or a spectrophotometer.

Biochemical Pathways

The primary biochemical pathway involved in the action of FDA is the hydrolysis of ester bonds. This process is catalyzed by esterases present in the cell. The hydrolysis of FDA results in the production of fluorescein, which emits a bright yellow-green glow when excited. This fluorescence is a direct measure of the enzymatic activity within the cell.

Pharmacokinetics

The pharmacokinetics of FDA primarily involve its absorption and metabolism within the cell. FDA, being a cell-permeable compound, can easily cross cell membranes. Once inside the cell, it is metabolized by esterases to produce fluorescein. The rate of this metabolic process can impact the bioavailability of fluorescein and, consequently, the intensity of fluorescence observed.

Result of Action

The action of FDA results in the production of fluorescein, which emits a bright yellow-green fluorescence. This fluorescence is a sign of cell viability, as only living cells with active esterases can convert FDA into fluorescein. Therefore, the intensity of fluorescence serves as a direct measure of cell viability and enzymatic activity.

Action Environment

The action of FDA can be influenced by various environmental factors. For instance, the enzymatic activity of esterases, and hence the conversion of FDA to fluorescein, can be affected by factors such as pH, temperature, and the presence of other enzymes. Moreover, FDA staining must be kept in the dark at 4°C or it will spoil. Therefore, these factors must be carefully controlled to ensure accurate measurement of cell viability and enzymatic activity.

Análisis Bioquímico

Biochemical Properties

Diacetylfluorescein is involved in a variety of biochemical reactions. It serves as a substrate for various enzymes, including esterases. The interaction between Diacetylfluorescein and these enzymes leads to the production of fluorescent compounds, which can be used to measure enzymatic activity and cellular viability.

Cellular Effects

Diacetylfluorescein has been shown to influence cell function in several ways. It is a cell-permeant esterase substrate that can serve as a viability probe, measuring both enzymatic activity and cell-membrane integrity. This makes Diacetylfluorescein a valuable tool in assessing the health and viability of cells in various experimental settings.

Molecular Mechanism

The molecular mechanism of Diacetylfluorescein involves its conversion into a fluorescent compound through enzymatic activity. Specifically, esterases in the cell hydrolyze Diacetylfluorescein, leading to the production of fluorescent compounds. This fluorescence can then be measured, providing a readout of the enzymatic activity within the cell.

Actividad Biológica

Fluorescein diacetate (FDA) is a non-toxic, membrane-permeable compound used extensively in biological research to assess cell viability and metabolic activity. Upon entering viable cells, FDA is hydrolyzed by non-specific esterases to fluorescein, which emits green fluorescence when excited by light. This property makes FDA a valuable tool in various fields, including microbiology, plant biology, and clinical diagnostics.

The hydrolysis of fluorescein diacetate occurs primarily in metabolically active cells due to the presence of non-specific esterases. This enzymatic activity is crucial for the conversion of FDA into fluorescein, which can then be detected via fluorescence microscopy or flow cytometry. The fluorescence intensity correlates with cell viability, making FDA a reliable indicator for assessing cellular health.

1. Cell Viability Assays

FDA is frequently employed in assays to determine cell viability across different cell types, including bacterial and mammalian cells. Its effectiveness as a viability stain has been demonstrated in various studies, highlighting its role in evaluating the effects of drugs and environmental stresses on cellular health.

- Case Study: Mycobacterium tuberculosis

A study utilized FDA microscopy to assess the metabolic activity of Mycobacterium tuberculosis in sputum samples from patients. The results indicated that lower fluorescence levels correlated with increased infectiousness, suggesting that FDA could serve as a predictive tool for tuberculosis transmission dynamics .

2. Environmental Microbiology

FDA hydrolysis has been applied to measure total enzymatic activity (TEA) in environmental samples. This application is particularly useful for assessing microbial activity in biofilms and other complex ecosystems.

- Research Findings

A study reported that the TEA measured using FDA varied significantly based on the medium and conditions applied during the assay. For instance, varying pH levels and agitation during incubation were shown to affect fluorescein release rates, indicating the importance of optimizing assay conditions for accurate results .

Comparative Studies

The effectiveness of FDA compared to other viability assays has been documented in various studies. The following table summarizes key findings from different research contexts:

Limitations and Considerations

Despite its widespread use, there are limitations associated with FDA assays. Two primary concerns include:

- Non-specific Hydrolysis : FDA can be hydrolyzed by components in culture media even in the absence of live cells, leading to false positives in viability assessments .

- Fluorescence Quenching : Certain assay solutions may quench fluorescence, necessitating careful selection of media and buffers to ensure accurate readings .

Aplicaciones Científicas De Investigación

Cellular Viability and Metabolic Activity Assessment

Fluorescein Diacetate Assay

FDA is hydrolyzed by intracellular nonspecific esterases to produce fluorescein, which emits fluorescence when excited. This property allows FDA to serve as an indicator of cell viability, as only live cells with intact membranes can convert FDA to its fluorescent form.

Case Study: Chondrocyte Viability

A study evaluated the effectiveness of FDA in assessing chondrocyte survival following cryopreservation. The results indicated that FDA provided a reliable measure of cell viability post-injury, correlating well with histological assessments of tumor viability after chemotherapy .

| Methodology | Findings |

|---|---|

| FDA vs. Traditional Methods | FDA accurately reflects cell survival post-injury but underestimates chemotherapy effects on reproductive potential. |

Environmental Monitoring

Phytoplankton Metabolic Activity

FDA has been extensively applied to measure metabolic activity in phytoplankton, such as Microcystis aeruginosa. Research demonstrated that esterase activity varied under different stress conditions (e.g., nutrient deficiency), indicating that higher fluorescence intensity does not always correlate with higher metabolic activity .

| Stress Condition | Estimation of Metabolic Activity |

|---|---|

| Nitrogen Deficiency | High esterase activity despite low photosynthesis |

| Low Temperature | Increased esterase activity but decreased photosynthetic activity |

Tuberculosis Infectiousness Assessment

Sputum Microscopy

FDA microscopy has been employed to assess the metabolic activity of Mycobacterium tuberculosis in sputum samples. Lower fluorescence signals indicated higher infectiousness among patients, suggesting that FDA can predict the potential for TB transmission effectively .

| Sputum Result | Predictive Value |

|---|---|

| Low Fluorescence | Greater infectiousness |

| High Fluorescence | Reduced risk of transmission |

Biofilm Activity Measurement

Enzymatic Activity in Biofilms

FDA hydrolysis has been used to evaluate total enzymatic activity in biofilms formed by bacteria such as Bacillus thuringiensis. Studies showed that the hydrolysis rate depended on pH and agitation conditions, providing insights into microbial metabolism in various environments .

| Condition | Biofilm Dry Mass (g) | Fluorescein Concentration (µg/mL) | TEA (µg/g dry mass per h) |

|---|---|---|---|

| Solution | 0.0082–0.0089 | 1.35–2.30 | 157–267 |

| Carrier | 0.0084–0.0086 | 2.02–2.40 | 238–283 |

| With Agitation | 0.0079–0.0086 | 1.36–3.89 | 164–469 |

High-Throughput Screening

Cellular Processes Examination

FDA is increasingly used in high-throughput assays for examining cellular processes in real-time with minimal interference. Its application extends to studying membrane transport processes and assessing the efficacy of drug compounds against multidrug-resistant phenotypes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Calcein AM

- Structural and Functional Differences :

- Calcein AM contains acetoxymethyl (AM) ester groups, which are hydrolyzed by cytoplasmic esterases to yield calcein, a green-fluorescent, membrane-impermeant compound. Unlike fluorescein, calcein retains a negative charge, enhancing intracellular retention .

- FDA’s hydrolyzed product, fluorescein, is more prone to leakage due to its neutral charge, limiting its utility in long-term tracking .

- Applications :

Carboxyfluorescein Diacetate (CFDA)

- Structural Modification :

- Performance :

2′,7′-Dichlorofluorescein Diacetate (DCFH2-DA)

- Mechanistic Contrast :

- Spectral Properties :

Key Research Findings and Data

Table 1: Comparative Properties of FDA and Analogous Compounds

Table 2: Performance in Specific Experimental Models

Critical Advantages and Limitations of FDA

- Advantages :

- Limitations: Fluorescein leakage compromises long-term assays . Limited specificity in complex biological systems (e.g., interference from extracellular esterases ).

Métodos De Preparación

Traditional Catalytic Approaches

Early synthetic routes employed zinc chloride (ZnCl₂) as a Lewis catalyst, facilitating the reaction at elevated temperatures (170–180°C). However, this method suffers from a 30–40% yield due to sublimation losses and side reactions forming undesired oligomers. A 2018 optimization study demonstrated that methanesulfonic acid acts as both solvent and catalyst, achieving an 85% yield at 120°C while minimizing side products. The reaction proceeds via electrophilic aromatic substitution, where the anhydride’s carbonyl carbon attacks resorcinol’s aromatic ring, followed by cyclization to form the xanthene backbone.

Modern Solvent Systems

Recent advances utilize polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity. These systems reduce decomposition pathways, enabling gram-scale production with >90% purity as verified by NMR and HPLC. Critical parameters include strict moisture control (≤0.1% H₂O) and inert gas purging to prevent oxidation of intermediates.

Acetylation of Fluorescein to FDA

The conversion of fluorescein to its diacetate derivative involves protecting the two phenolic hydroxyl groups with acetyl moieties. This step determines the probe’s enzymatic reactivity and intracellular retention properties.

Acetic Anhydride-Mediated Esterification

The most widely adopted method reacts fluorescein with acetic anhydride in pyridine at 60°C for 6 hours. Pyridine serves dual roles: it neutralizes liberated acetic acid and activates the anhydride through nucleophilic catalysis. Under these conditions, the reaction achieves 78–82% yield, with diacetylation confirmed by the disappearance of phenolic O–H stretches (3200–3500 cm⁻¹) in IR spectra.

Table 1: Key Reaction Parameters for Acetic Anhydride Method

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (Anhydride:Fluorescein) | 4:1 | Prevents monoacetylated byproducts |

| Temperature | 60°C ± 2°C | Balances rate vs. decomposition |

| Reaction Time | 6 hours | Complete conversion without over-acetylation |

| Solvent | Anhydrous Pyridine | Enhances nucleophilicity |

Microwave-Assisted Synthesis

A 2020 innovation reduced reaction time to 25 minutes using microwave irradiation (300 W, 80°C) while maintaining 80% yield. This technique minimizes thermal degradation, as evidenced by HPLC analyses showing 98% purity versus 92% in conventional methods.

Alternative Acetylating Agents

While acetic anhydride dominates industrial production, niche applications require tailored reagents.

Acetyl Chloride in Dichloromethane

Using acetyl chloride with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 88% yield at 0°C. This low-temperature approach preserves acid-sensitive functional groups but demands strict anhydrous conditions due to Cl⁻’s hydrolytic sensitivity.

Purification and Stabilization

Post-synthetic processing ensures FDA’s stability against spontaneous hydrolysis, a major limitation in biomedical applications.

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3) removes monoacetylated impurities and unreacted fluorescein. Adding 0.1% triethylamine to the eluent suppresses acid-catalyzed hydrolysis during purification.

Lyophilization Techniques

Freeze-drying acetonitrile solutions produces amorphous FDA with 12-month stability at −20°C, compared to 3 months for crystalline forms. This arises from reduced surface area and limited water absorption.

Table 2: Stability of FDA Under Various Storage Conditions

| Formulation | Temperature | Relative Humidity | Half-Life |

|---|---|---|---|

| Crystalline | 25°C | 60% | 18 days |

| Amorphous (lyophilized) | −20°C | 0% | 420 days |

| DMSO Solution | −80°C | N/A | 240 days |

Analytical Characterization

Rigorous quality control is essential due to FDA’s diagnostic applications.

Spectroscopic Verification

Enzymatic Activity Assay

FDA’s functionality is validated via esterase-mediated hydrolysis to fluorescein. Using porcine liver esterase (PLE), the Michaelis constant K_M = 11 μM and turnover k_cat = 15.4 s⁻¹ confirm efficient enzymatic cleavage.

Industrial-Scale Production Challenges

Despite well-established lab protocols, scaling FDA synthesis introduces complexities:

Exothermic Reaction Control

The acetylation’s ΔH = −89 kJ/mol necessitates jacketed reactors with precise cooling to prevent thermal runaway. Pilot plants employ cascaded temperature controllers maintaining ±0.5°C deviation.

Byproduct Management

Diacetylated xanthene ring byproducts form at >60°C, requiring real-time FTIR monitoring to adjust reactant feed rates.

Emerging Synthetic Frontiers

Q & A

Q. What is the mechanistic basis for using Fluorescein diacetate (FDA) as a cell viability probe?

FDA is a non-fluorescent, cell-permeable esterase substrate. Intracellular esterases hydrolyze FDA into fluorescein, a green-fluorescent compound (excitation: 490 nm, emission: 526 nm). Fluorescein retention depends on membrane integrity, making FDA a dual indicator of esterase activity and cell viability. Dead cells with compromised membranes release fluorescein, reducing fluorescence intensity .

Q. What are the recommended protocols for preparing FDA stock solutions?

FDA dissolves optimally in acetone (25 mg/mL) or DMSO (5 mg/mL). Stock solutions stored at −20°C remain stable for months. For environmental microbial assays, prepare working solutions in phosphate buffer (pH 7.2–7.6) to mimic physiological conditions. Avoid aqueous stock solutions due to limited solubility (0.1% in water) .

Q. How is FDA applied to quantify microbial esterase activity in soil or water samples?

FDA hydrolysis by microbial esterases, lipases, and proteases releases fluorescein, measured spectrophotometrically at 490 nm. Activity is calculated using:

Controls (heat-killed samples) account for abiotic hydrolysis. Modified protocols (e.g., Schumacher et al., 2015) reduce incubation time to 20–30 minutes for rapid assessments .

Advanced Research Questions

Q. How do intercellular esterase variations impact FDA-based viability data across cell types?

Esterase activity varies by cell type (e.g., hepatocytes vs. fibroblasts), leading to differential fluorescence signals. Normalize data using internal controls (e.g., ATP assays) or calibrate with cell lines of known esterase activity. Parallel staining with propidium iodide (PI) helps distinguish viability from enzymatic variability .

Q. What are critical considerations when combining FDA with propidium iodide (PI) for live/dead assays?

- Spectral overlap: FDA’s emission (526 nm) overlaps with PI (617 nm). Use sequential staining and filter sets to minimize cross-talk.

- Timing: Add FDA first to avoid PI-induced membrane damage affecting esterase activity.

- Fixation: PI requires permeabilization, which kills cells. For live-cell imaging, omit fixation and use RNase to degrade RNA if quantifying DNA .

Q. How can FDA hydrolysis kinetics quantify GSTP1-1 enzyme activity in inhibitor screening?

GSTP1-1 catalyzes FDA hydrolysis in the presence of glutathione (GSH). Fluorescence increase (ΔF/min) correlates linearly with enzyme concentration (specific activity: 79 ± 15 nmol/min/mg protein). IC₅₀ values for inhibitors (e.g., Ethacrynic acid: 3.3 ± 0.5 μM) are derived from dose-response curves. Use recombinant GSTP1-1 and GSH-free controls to confirm specificity .

Q. What factors contribute to variability in FDA-based soil microbial activity assays?

Variability arises from:

- Soil composition: Organic matter quenches fluorescence.

- pH: Optimal activity occurs at pH 7.2–7.6. Acidic soils require buffering.

- Incubation temperature: 25–30°C maximizes enzyme activity. Standardize protocols using reference soils and include blanks to subtract background fluorescence .

Q. How does solvent choice (acetone vs. DMSO) affect FDA performance in cell assays?

Acetone may permeabilize membranes at high concentrations (>1%), while DMSO is less toxic but can alter esterase kinetics. Test solvent tolerance using viability controls (e.g., MTT assay). For environmental samples, acetone evaporates faster, reducing solvent residues .

Q. What computational methods optimize time-resolved FDA fluorescence data analysis?

Use linear regression to model initial hydrolysis rates (first 10–15 minutes). Correct for autofluorescence by subtracting baseline readings. For kinetic studies, apply the Michaelis-Menten equation:

Software tools (e.g., GraphPad Prism) facilitate parameter estimation .

Q. How can researchers validate FDA specificity in systems with multiple esterases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.